Siais178

Overview

Description

SIAIS178 is a small molecule degrader developed using proteolysis targeting chimera (PROTAC) technology. It is designed to target and degrade the BCR-ABL fusion protein, which is a key driver in chronic myeloid leukemia. By recruiting the von Hippel-Lindau E3 ubiquitin ligase, this compound facilitates the ubiquitination and subsequent proteasomal degradation of BCR-ABL, offering a novel therapeutic approach for leukemia treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SIAIS178 involves the conjugation of a ligand for BCR-ABL with a ligand for the von Hippel-Lindau E3 ubiquitin ligase. The process typically includes multiple steps of organic synthesis, such as amide bond formation, esterification, and purification through chromatography. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow chemistry to ensure consistency and efficiency. Quality control measures, including high-performance liquid chromatography and mass spectrometry, are essential to verify the compound’s purity and potency .

Chemical Reactions Analysis

Types of Reactions

SIAIS178 primarily undergoes reactions related to its degradation mechanism, including:

Ubiquitination: Facilitated by the von Hippel-Lindau E3 ubiquitin ligase.

Proteasomal Degradation: Following ubiquitination, the BCR-ABL protein is directed to the proteasome for degradation.

Common Reagents and Conditions

Ubiquitination Reagents: E3 ubiquitin ligase, ubiquitin, ATP.

Proteasomal Degradation Conditions: Physiological conditions within the cell, including appropriate pH and temperature.

Major Products

The major product of the reaction involving this compound is the degraded fragments of the BCR-ABL protein, which are subsequently processed and eliminated by the cell .

Scientific Research Applications

Chemistry

SIAIS178 serves as a model compound for studying PROTAC technology and its applications in targeted protein degradation. It provides insights into the design and optimization of bifunctional molecules for therapeutic purposes .

Biology

In biological research, this compound is used to investigate the cellular pathways involved in protein degradation and the role of BCR-ABL in leukemia. It helps elucidate the mechanisms of drug resistance and the potential for overcoming it through targeted degradation .

Medicine

Medically, this compound is explored for its therapeutic potential in treating chronic myeloid leukemia, especially in cases where patients have developed resistance to traditional tyrosine kinase inhibitors. Its ability to degrade BCR-ABL offers a promising alternative to conventional treatments .

Industry

In the pharmaceutical industry, this compound represents a significant advancement in drug development, showcasing the potential of PROTAC technology to create more effective and selective therapies for various diseases .

Mechanism of Action

SIAIS178 exerts its effects by forming a ternary complex with the BCR-ABL protein and the von Hippel-Lindau E3 ubiquitin ligase. This complex facilitates the ubiquitination of BCR-ABL, marking it for degradation by the proteasome. The degradation of BCR-ABL disrupts its oncogenic signaling, leading to the inhibition of leukemia cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Dasatinib: A second-generation BCR-ABL inhibitor used in chronic myeloid leukemia treatment.

Imatinib: The first tyrosine kinase inhibitor targeting BCR-ABL, widely used in chronic myeloid leukemia therapy.

Dasa-6-2-2-6-VHL: Another PROTAC molecule designed to degrade BCR-ABL but found to be less effective than SIAIS178.

Uniqueness of this compound

This compound stands out due to its high selectivity and potency in degrading BCR-ABL. Unlike traditional inhibitors that merely block the activity of BCR-ABL, this compound eliminates the protein entirely, potentially reducing the likelihood of drug resistance. Its ability to degrade multiple resistant mutants of BCR-ABL further highlights its therapeutic advantage .

Biological Activity

SIAIS178 is a novel compound categorized as a proteolysis-targeting chimera (PROTAC) that has demonstrated significant biological activity, particularly in the context of BCR-ABL positive leukemias, such as chronic myeloid leukemia (CML). This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound operates by inducing the degradation of the BCR-ABL fusion protein, which is a critical driver of leukemogenesis in CML. The compound is designed to recruit the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to the BCR-ABL protein, facilitating its ubiquitination and subsequent degradation via the proteasome pathway. This mechanism is particularly advantageous as it targets not only the wild-type BCR-ABL but also several clinically relevant resistance-conferring mutations.

Key Research Findings

- In Vitro Efficacy : this compound has shown potent growth inhibition of BCR-ABL positive leukemic cells in vitro. The compound exhibits an IC50 value of 24 nM for K562 cells, indicating effective inhibition of cell proliferation. Additionally, it degrades BCR-ABL with a DC50 of 8.5 nM .

- In Vivo Efficacy : In xenograft models, this compound induced substantial tumor regression in K562 xenografts, demonstrating its potential as an effective therapeutic agent . The compound's ability to maintain efficacy against resistant mutations further underscores its clinical relevance.

- Selectivity : Studies have indicated that this compound exhibits appreciable selectivity for BCR-ABL over other kinases, minimizing off-target effects which are often a concern with traditional kinase inhibitors .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Parameter | Value | Notes |

|---|---|---|

| IC50 (K562 cells) | 24 nM | Indicates effective inhibition of proliferation |

| DC50 (BCR-ABL degradation) | 8.5 nM | Reflects potency in degrading BCR-ABL protein |

| Tumor Regression (in vivo) | Significant | Observed in K562 xenograft models |

| Resistance Mutations Targeted | Yes | Effective against clinically relevant mutations |

Case Study 1: Efficacy Against Resistant Mutations

A study highlighted the effectiveness of this compound against BCR-ABL mutations that confer resistance to first-line therapies such as imatinib and dasatinib. The compound was able to degrade mutant forms of BCR-ABL that are typically resistant to these treatments, providing a promising avenue for patients with relapsed disease .

Case Study 2: Combination Therapy Potential

Research has suggested that combining this compound with existing tyrosine kinase inhibitors could enhance therapeutic outcomes. For instance, using this compound alongside imatinib resulted in synergistic effects, leading to improved survival rates in preclinical models .

Q & A

Basic Research Questions

Q. What is the molecular mechanism of SIAIS178 in degrading BCR-ABL, and how does it differ from traditional kinase inhibitors?

this compound is a PROTAC (PROteolysis TArgeting Chimera) that recruits the VHL E3 ubiquitin ligase to tag BCR-ABL for proteasomal degradation. Unlike kinase inhibitors (e.g., dasatinib), which block enzymatic activity, this compound eliminates the entire protein, addressing resistance caused by mutations in the kinase domain. The compound consists of a BCR-ABL-binding warhead, a linker, and a VHL ligand, enabling ternary complex formation and ubiquitination .

Q. How does the alkyl linker length in this compound influence its degradation efficiency?

Linker optimization is critical for PROTAC efficacy. In this compound, an 8-carbon alkyl linker maximizes BCR-ABL degradation (DC50 = 8.5 nM) by balancing steric flexibility and ternary complex stability. Comparative studies with shorter/longer linkers showed reduced degradation efficiency, highlighting the need for empirical testing of linker chemistry and length during PROTAC design .

Q. What in vitro assays are essential for validating this compound's potency and selectivity?

Key assays include:

- Cell proliferation assays : Measure IC50 in BCR-ABL+ leukemia cells (e.g., K562) to assess anti-cancer activity .

- Western blotting : Quantify BCR-ABL protein levels post-treatment to confirm degradation .

- Kinome-wide profiling : Use kinase inhibition assays to evaluate off-target effects, as this compound shows selectivity but binds c-ABL, ABL2, and Src at higher doses .

Advanced Research Questions

Q. How do researchers reconcile discrepancies in this compound's degradation efficacy between in vitro and in vivo models?

In vitro, this compound achieves near-complete BCR-ABL degradation, but in vivo efficacy (e.g., K562 xenograft models) is partial due to pharmacokinetic limitations. Methodological solutions include:

- Dose optimization : Testing higher doses (15 mg/kg/day, intraperitoneal) to improve tumor penetration .

- Combination therapy : Pairing with kinase inhibitors (e.g., imatinib) to enhance tumor regression .

- Pharmacodynamic modeling : Monitoring BCR-ABL levels in tumors 6 hours post-dose to align dosing schedules with degradation kinetics .

Q. What statistical methods are recommended for analyzing dose-dependent degradation data in PROTAC studies?

- Nonlinear regression : Fit dose-response curves to calculate DC50/IC50 values .

- ANOVA with post-hoc tests : Compare degradation efficiency across linker variants or E3 ligase systems .

- Time-course analysis : Use mixed-effects models to evaluate degradation persistence after compound withdrawal .

Q. How does the choice of E3 ligase (VHL vs. CRBN) impact the therapeutic potential of PROTACs targeting BCR-ABL?

this compound (VHL-based) exhibits moderate degradation but better selectivity, while CRBN-based PROTACs (e.g., SIAIS056) show higher potency and broader degradation due to CRBN's tissue ubiquity. However, CRBN-based compounds may have larger molecular weights, reducing bioavailability. Researchers must balance degradation efficiency, selectivity, and pharmacokinetics during E3 ligase selection .

Q. What strategies mitigate off-target effects observed in kinome-wide profiling of this compound?

- Warhead optimization : Modify the BCR-ABL-binding moiety to reduce affinity for off-target kinases (e.g., RIPK2, EPHB4) .

- Proteome-wide stability profiling : Identify non-target proteins degraded by this compound and adjust linker chemistry to minimize collateral effects .

- Cellular context testing : Validate selectivity in primary cells (e.g., hematopoietic stem cells) to confirm tumor-specific activity .

Q. What are the implications of this compound's partial degradation of BCR-ABL in resistant cell lines?

Residual BCR-ABL in resistant models suggests compensatory survival pathways (e.g., SHP2/GAB2 signaling). Methodological approaches include:

- RNA sequencing : Identify upregulated pathways post-treatment .

- Functional genomics : CRISPR screens to pinpoint synthetic lethal partners for combination therapy .

Q. How do researchers optimize PROTAC dosing regimens in preclinical models based on this compound's pharmacokinetic profile?

- Toxicokinetic studies : Monitor body weight and organ toxicity to establish maximum tolerated doses .

- Pulse dosing : Administer this compound intermittently (e.g., 4 days on/3 days off) to sustain degradation while minimizing proteasome saturation .

- Biomarker-driven dosing : Use tumor BCR-ABL levels as a pharmacodynamic marker to adjust dosing frequency .

Q. What experimental controls are critical when interpreting contradictory data in PROTAC degradation assays?

- PROTAC-negative controls : Use analogs lacking the E3 ligase ligand to confirm degradation is ubiquitination-dependent .

- Proteasome inhibition : Treat cells with MG-132 to verify degradation is proteasome-mediated .

- Rescue experiments : Overexpress BCR-ABL to confirm on-target activity .

Q. Data Presentation Guidelines

- Tables : Include DC50/IC50 values, kinome selectivity data, and in vivo efficacy metrics (e.g., tumor volume reduction) .

- Figures : Show dose-response curves, Western blot bands, and xenograft tumor regression plots .

- Supplemental Data : Provide synthetic protocols, crystallography data (if available), and raw kinome scan results .

Properties

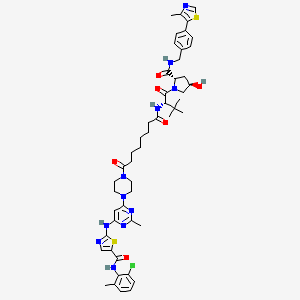

IUPAC Name |

N-(2-chloro-6-methylphenyl)-2-[[6-[4-[8-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-8-oxooctanoyl]piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H62ClN11O6S2/c1-30-12-11-13-36(51)43(30)59-47(67)38-27-53-49(70-38)57-39-25-40(56-32(3)55-39)60-20-22-61(23-21-60)42(65)15-10-8-7-9-14-41(64)58-45(50(4,5)6)48(68)62-28-35(63)24-37(62)46(66)52-26-33-16-18-34(19-17-33)44-31(2)54-29-69-44/h11-13,16-19,25,27,29,35,37,45,63H,7-10,14-15,20-24,26,28H2,1-6H3,(H,52,66)(H,58,64)(H,59,67)(H,53,55,56,57)/t35-,37+,45-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGQREOJIRFCRKQ-ZIBKGDFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C(=O)CCCCCCC(=O)NC(C(=O)N5CC(CC5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C(=O)CCCCCCC(=O)N[C@H](C(=O)N5C[C@@H](C[C@H]5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H62ClN11O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1012.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.